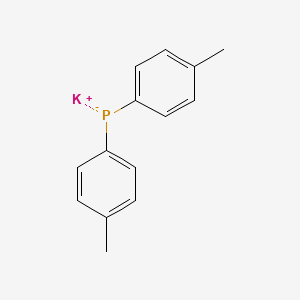

Potassium di-p-tolylphosphanide

Description

Contextualizing Organophosphanide Ligands in Modern Chemical Synthesis

Organophosphanide ligands, characterized by a lone pair of electrons on a phosphorus atom and at least one organic substituent, are highly valuable in contemporary chemical synthesis. Their strong nucleophilicity and tunable steric and electronic properties make them indispensable in the formation of phosphorus-carbon and phosphorus-heteroatom bonds. These ligands are frequently employed in the synthesis of more complex phosphine (B1218219) ligands, which are ubiquitous in transition metal catalysis. The ability of phosphine ligands to stabilize metal centers and influence the selectivity and efficiency of catalytic transformations has driven extensive research into novel phosphine architectures, many of which are accessible through organophosphanide intermediates.

Overview of Alkali Metal Organometallics in Main Group and Transition Metal Chemistry

Alkali metal organometallics are a fundamental class of reagents in both main group and transition metal chemistry. nih.gov Characterized by a highly polar metal-carbon bond, these compounds, particularly those of lithium, sodium, and potassium, are powerful bases and nucleophiles. nih.gov In main group chemistry, they are instrumental in the synthesis of a wide range of organoelement compounds through transmetalation reactions. nih.gov For instance, the reaction of an alkali metal organometallic with a halide of a main group element can lead to the formation of a new carbon-element bond. In transition metal chemistry, while less common as direct ligands due to their high reactivity, they play a crucial role in the generation of active catalysts and in the synthesis of other organometallic complexes. The choice of the alkali metal can significantly influence the reactivity and aggregation state of the organometallic species, thereby affecting reaction outcomes. nih.gov

Rationale for Dedicated Academic Investigation of Potassium Di-p-tolylphosphanide

While the chemistry of lithium and sodium organophosphanides has been extensively explored, their potassium counterparts have received comparatively less attention. This compound, with its specific combination of a potassium counterion and sterically demanding tolyl groups, presents a unique case for investigation. The larger ionic radius and softer nature of the potassium cation, compared to lithium and sodium, are expected to influence the compound's solubility, aggregation in solution, and ultimately, its reactivity. The tolyl groups, with their moderate steric bulk and electron-donating methyl substituents, are anticipated to confer specific electronic and steric properties to the phosphanide (B1200255) center. A dedicated study of this compound is therefore warranted to elucidate these nuanced effects and to explore its potential as a unique reagent or ligand in organic and organometallic synthesis.

Historical Development of Phosphanide Chemistry and its Relevance

The history of organophosphorus chemistry dates back to the 19th century, with significant developments occurring throughout the 20th century. nih.govoup.comnih.govmmsl.cz The synthesis and characterization of phosphines and their derivatives laid the groundwork for the eventual exploration of their deprotonated counterparts, the phosphanides. Early investigations focused on the fundamental reactivity of these species, establishing their utility as potent nucleophiles. The development of spectroscopic techniques, particularly ³¹P NMR spectroscopy, was instrumental in characterizing these often air- and moisture-sensitive compounds. The relevance of phosphanide chemistry has grown in tandem with the expansion of transition metal catalysis, where the demand for novel phosphine ligands with tailored properties has driven the exploration of new synthetic routes, many of which rely on phosphanide intermediates.

Scope and Objectives for Comprehensive Research on this compound

A comprehensive research program on this compound would aim to address several key objectives. Firstly, the development of a reliable and scalable synthetic protocol for its preparation would be paramount. Secondly, a thorough characterization of the compound in both the solid state and in solution would be necessary to understand its structural and electronic properties. This would involve techniques such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction. Thirdly, a systematic investigation of its reactivity with a range of electrophiles would delineate its synthetic utility. Finally, exploring its potential as a ligand in transition metal catalysis would be a crucial objective, with the aim of discovering novel catalytic applications. The overarching goal of such research would be to establish a comprehensive understanding of the fundamental chemistry of this compound and to unlock its potential as a valuable tool for chemical synthesis.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H14KP |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

potassium;bis(4-methylphenyl)phosphanide |

InChI |

InChI=1S/C14H14P.K/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h3-10H,1-2H3;/q-1;+1 |

InChI Key |

OOZDQZRYPDLYTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[P-]C2=CC=C(C=C2)C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Di P Tolylphosphanide

Direct Synthesis Strategies for Potassium Di-p-tolylphosphanide

Direct synthetic methods involve the formation of the di-p-tolylphosphanide anion from a readily available precursor, di-p-tolylphosphine (B91435), through deprotonation or from a halogenated phosphine (B1218219) via metal-halogen exchange.

Deprotonation Routes to the Di-p-tolylphosphanide Anion

The most straightforward approach to generating the di-p-tolylphosphanide anion is the deprotonation of di-p-tolylphosphine. This method relies on the use of a strong potassium base capable of abstracting the acidic proton from the phosphorus atom. The choice of base is critical and is often dictated by factors such as solubility, reactivity, and the desired reaction conditions.

Common potassium bases employed for this purpose include potassium hydride (KH), potassium metal, and potassium bis(trimethylsilyl)amide (KHMDS). The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent protonolysis of the resulting phosphanide (B1200255).

With Potassium Hydride: The reaction of di-p-tolylphosphine with potassium hydride provides a clean conversion to this compound, with the only byproduct being hydrogen gas, which is easily removed from the reaction mixture. The reaction proceeds as follows:

(p-Tol)₂PH + KH → K[P(p-Tol)₂] + H₂

With Potassium Metal: Elemental potassium can also be used to deprotonate di-p-tolylphosphine. This reaction is heterogeneous and involves the direct reaction of the phosphine with the metal surface. The reaction is often initiated by gentle heating and results in the formation of the potassium phosphanide and hydrogen gas.

2 (p-Tol)₂PH + 2 K → 2 K[P(p-Tol)₂] + H₂

With Potassium Bis(trimethylsilyl)amide (KHMDS): KHMDS is a strong, non-nucleophilic base that is highly effective for the deprotonation of weakly acidic protons. Its high solubility in organic solvents makes it a convenient choice for homogeneous reaction conditions. The reaction produces the desired potassium phosphanide and the volatile byproduct hexamethyldisilazane.

(p-Tol)₂PH + K[N(SiMe₃)₂] → K[P(p-Tol)₂] + HN(SiMe₃)₂

| Deprotonating Agent | Typical Solvent | Typical Temperature (°C) | Advantages | Disadvantages |

| Potassium Hydride (KH) | THF, Diethyl ether | 25 - 66 | Clean reaction, gaseous byproduct | Heterogeneous, can be slow |

| Potassium Metal | THF, Dioxane | 25 - 100 | Strong reducing agent | Heterogeneous, potential for side reactions |

| KHMDS | THF, Toluene | -78 to 25 | Homogeneous, fast reaction | Byproduct needs to be removed |

Metal-Halogen Exchange Reactions for Potassium Phosphanide Formation

Metal-halogen exchange represents another direct route to potassium phosphanides, starting from a di-p-tolylhalophosphine, most commonly di-p-tolylchlorophosphine. This reaction typically involves the use of a potent reducing agent, such as potassium metal or a potassium-based reducing agent like potassium naphthalenide.

The reaction with potassium metal proceeds via a two-electron reduction of the phosphorus-halogen bond, leading to the formation of this compound and potassium chloride.

(p-Tol)₂PCl + 2 K → K[P(p-Tol)₂] + KCl

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the preparation of a related organometallic phosphide (B1233454) followed by transmetallation, or the generation of the phosphanide anion through the cleavage of a larger organophosphorus compound.

Transmetallation Approaches Utilizing Alternative Metal Sources

Transmetallation is a versatile method that involves the reaction of a pre-formed metal phosphanide with a potassium salt to exchange the metal cation. A common approach is to first prepare lithium di-p-tolylphosphanide, which can be readily synthesized by the deprotonation of di-p-tolylphosphine with an organolithium reagent like n-butyllithium.

(p-Tol)₂PH + n-BuLi → Li[P(p-Tol)₂] + BuH

The resulting lithium di-p-tolylphosphanide can then be treated with a potassium salt, such as potassium tert-butoxide (KOtBu), to yield the desired this compound. The equilibrium of this reaction is driven by the formation of the more stable lithium tert-butoxide.

Li[P(p-Tol)₂] + KOtBu → K[P(p-Tol)₂] + LiOtBu

This method offers the advantage of starting with well-established and often more manageable lithium-based reagents.

Reductive Cleavage Methods for Phosphanide Generation

An important indirect route to this compound is the reductive cleavage of a P-C bond in a triarylphosphine, such as tri-p-tolylphosphine (B94635). This reaction is typically carried out using an alkali metal, with potassium being the reagent of choice for the direct formation of the potassium phosphanide.

The reaction involves the cleavage of one of the aryl groups from the phosphorus center by the alkali metal. This process requires two equivalents of the metal and results in the formation of the potassium diarylphosphide and a potassium aryl salt.

(p-Tol)₃P + 2 K → K[P(p-Tol)₂] + K(p-Tol)

This method is particularly advantageous when the triarylphosphine is more accessible or cost-effective than the corresponding diarylphosphine. The reaction is typically performed in an aprotic solvent like THF or dioxane. Research has shown that the cleavage of triarylphosphines with potassium in ether solvents can occur at room temperature. osti.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity necessitates careful control over reaction conditions. Key parameters to consider include:

Solvent: The choice of solvent is critical. Aprotic ethereal solvents such as THF, diethyl ether, and dioxane are generally preferred as they solvate the potassium cation, enhancing the reactivity of the reagents and the stability of the product.

Temperature: The optimal temperature depends on the specific synthetic route. Deprotonation reactions can often be performed at room temperature or below, while reductive cleavage methods may require heating to initiate the reaction. Low temperatures are often employed to minimize side reactions.

Purity of Reagents: The use of high-purity starting materials and dry, oxygen-free solvents is essential to prevent the decomposition of the highly reactive phosphanide product through protonation or oxidation.

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon to prevent the rapid oxidation of the phosphanide anion.

Stoichiometry: Precise control of the stoichiometry of the reagents is crucial to ensure complete conversion and to avoid the presence of unreacted starting materials in the final product.

| Synthetic Method | Precursor | Reagent | Typical Solvent | Typical Yield (%) |

| Deprotonation | Di-p-tolylphosphine | Potassium Hydride | THF | >90 |

| Metal-Halogen Exchange | Di-p-tolylchlorophosphine | Potassium Metal | THF | 70-85 |

| Transmetallation | Lithium di-p-tolylphosphide | Potassium tert-butoxide | Toluene/THF | 80-95 |

| Reductive Cleavage | Tri-p-tolylphosphine | Potassium Metal | Dioxane/THF | 75-90 |

Solvent Effects on Reaction Efficacy

Tetrahydrofuran (THF) is a frequently used solvent for the synthesis of alkali metal phosphides. For instance, the deprotonation of sterically demanding diphosphanes to form potassium phosphinophosphides has been successfully carried out in THF using potassium hydride (KH). nih.gov THF's ability to dissolve both the phosphine precursor and the resulting potassium phosphide salt is advantageous.

The cleavage of triarylphosphines with potassium metal is also effectively performed in ether solvents. Research on the cleavage of triarylphosphines, such as those with p-(dimethylamino)phenyl groups, has been conducted at room temperature in these solvents. osti.gov The solvent's role extends to influencing the equilibrium of the reaction and preventing unwanted side reactions. A summary of solvents and their typical impact is presented in Table 1.

| Solvent | Typical Effect on Reaction |

| Tetrahydrofuran (THF) | Good solubility for reactants and products; facilitates the reaction. |

| Diethyl ether | Lower boiling point, may require longer reaction times. |

| Dioxane | Higher boiling point, can be used for less reactive precursors. |

| Aromatic Hydrocarbons (e.g., Toluene) | Generally less effective due to poor solvation of the potassium cation. |

Table 1: Influence of Different Solvents on the Synthesis of this compound. This interactive table summarizes the effects of various solvents on the efficacy of the synthesis reaction.

Temperature and Stoichiometry Control

Precise control of temperature and reactant stoichiometry is paramount to achieving a high yield and purity of this compound.

Temperature: The optimal temperature for the synthesis depends on the chosen synthetic route. The deprotonation of di-p-tolylphosphine with a strong base like potassium hydride can often be performed at or below room temperature. The reaction is typically exothermic, and temperature control is necessary to prevent side reactions.

The reductive cleavage of tri-p-tolylphosphine with potassium metal may require elevated temperatures to initiate the reaction, although studies on similar systems have shown that the cleavage can occur at room temperature. osti.gov Careful temperature management is crucial to avoid the decomposition of the desired product.

Stoichiometry: The molar ratio of the reactants directly impacts the outcome of the synthesis.

Deprotonation Route: A slight excess of the deprotonating agent (e.g., potassium hydride) is often used to ensure complete conversion of the di-p-tolylphosphine. A 1:1 molar ratio is theoretically required, but in practice, a small excess of the base can drive the reaction to completion.

Reductive Cleavage Route: The stoichiometry for the cleavage of tri-p-tolylphosphine with potassium is 1:2 (phosphine to potassium) to yield this compound and potassium tolylide. Controlling this ratio is critical to prevent the formation of other byproducts.

| Parameter | Deprotonation of (p-tolyl)₂PH | Reductive Cleavage of (p-tolyl)₃P |

| Typical Temperature | 0 °C to room temperature | Room temperature to reflux |

| Stoichiometric Ratio (Reactant:Base/Metal) | ~ 1 : 1.05 | 1 : 2 |

Table 2: Key Parameters for the Synthesis of this compound. This interactive table outlines the critical temperature and stoichiometry controls for the primary synthetic methods.

Scalable Synthetic Approaches for Laboratory and Industrial Relevance

The development of scalable synthetic methods for this compound is essential for its broader application in both academic research and industrial processes.

For laboratory-scale synthesis, the deprotonation of di-p-tolylphosphine with commercially available potassium hydride in THF offers a convenient and high-yielding route. This method avoids the handling of highly reactive potassium metal and the formation of colored byproducts that can complicate purification. The reaction can be monitored by observing the cessation of hydrogen gas evolution.

On an industrial scale, the reductive cleavage of tri-p-tolylphosphine might be more economically viable due to the lower cost of potassium metal compared to potassium hydride. However, the handling of large quantities of potassium metal presents significant safety challenges that require specialized equipment and procedures. The separation of the desired this compound from the tolylide byproduct would also need to be efficiently managed.

Further research into continuous flow processes could offer a safer and more scalable approach for the industrial production of this compound. Such systems allow for better control over reaction parameters and minimize the risks associated with handling large batches of reactive materials.

Coordination Chemistry of Potassium Di P Tolylphosphanide

Ligand Characteristics of the Di-p-tolylphosphanide Anion

The coordination behavior of the di-p-tolylphosphanide anion is dictated by the electronic and steric properties of the phosphorus center, which are significantly modulated by the attached p-tolyl substituents.

Analysis of σ-Donor and π-Acceptor Capabilities

The di-p-tolylphosphanide anion is expected to be a strong σ-donor . The phosphorus atom possesses a lone pair of electrons in a relatively high-energy orbital, making it readily available for donation to a metal center. The negative charge on the anion further enhances its electron-donating capacity compared to neutral phosphines.

The π-acceptor capabilities of phosphanide (B1200255) ligands are generally considered to be weak. While the phosphorus atom has accessible empty d-orbitals that could theoretically accept electron density from a metal via back-bonding, this effect is typically less significant than in phosphite (B83602) or carbonyl ligands. In the case of the di-p-tolylphosphanide anion, the electron-donating nature of the p-tolyl groups would further diminish its π-acidity.

| Electronic Property | Expected Characteristic for Di-p-tolylphosphanide Anion | Reasoning |

| σ-Donation | Strong | Anionic nature and available phosphorus lone pair. |

| π-Acceptance | Weak | Electron-donating p-tolyl groups reduce π-acidity. |

Steric and Electronic Influence of the p-Tolyl Substituents

The two p-tolyl groups attached to the phosphorus atom exert a significant influence on the ligand's coordination properties.

Sterically , the p-tolyl groups are moderately bulky. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, preventing the coordination of multiple bulky ligands around a single metal center. The cone angle, a common measure of ligand steric bulk, for the related triphenylphosphine (B44618) ligand is approximately 145°. The di-p-tolylphosphanide anion would likely have a slightly smaller cone angle due to the presence of only two substituents.

Electronically , the p-tolyl group is considered to be weakly electron-donating due to the inductive effect of the methyl group in the para position. This electron-donating character increases the electron density on the phosphorus atom, thereby enhancing its σ-donor strength.

Ambidentate Coordination Possibilities

While the primary coordination site of the di-p-tolylphosphanide anion is the phosphorus atom, the possibility of ambidentate coordination exists. The π-systems of the tolyl rings could potentially engage in η⁶-coordination with a metal center, particularly with electropositive metals like potassium. This type of interaction is well-documented for other alkali metal aryl-substituted phosphide (B1233454) and amide complexes. Therefore, the di-p-tolylphosphanide anion could act as a bridging ligand, coordinating to one metal center through the phosphorus atom and to another through one or both of its aryl rings.

Modes of Coordination of Potassium in Di-p-tolylphosphanide Complexes

The coordination of the potassium cation in complexes of di-p-tolylphosphanide is expected to be highly flexible, influenced by the solvent, the presence of other ligands, and the solid-state packing forces. Based on structurally characterized potassium salts of related organophosphorus and organoamide ligands, several coordination motifs can be anticipated.

Monomeric and Isolated Coordination Geometries

In the presence of strong donor solvents such as tetrahydrofuran (B95107) (THF) or crown ethers, it is plausible that monomeric species of potassium di-p-tolylphosphanide could be isolated. In such a scenario, the potassium cation would be coordinated by several solvent molecules, and the di-p-tolylphosphanide would act as a counter-anion, with a potential for a direct K-P ionic interaction. The coordination geometry around the potassium would likely be distorted and dependent on the number and nature of the coordinating solvent molecules.

Solvent-Assisted Coordination and Adduct Formation

The coordination environment of the potassium cation in this compound is highly dependent on the solvent system employed. In the absence of strongly coordinating ligands, the potassium ion seeks to satisfy its coordination sphere through interactions with solvent molecules. Ethereal solvents, such as tetrahydrofuran (THF), are commonly used in the synthesis and handling of alkali metal phosphanides and are known to form stable adducts.

It is therefore highly probable that this compound forms adducts with THF, with the general formula [K(THF)ₓ(P(p-tolyl)₂)]. The value of 'x' can vary depending on the crystallization conditions and the steric bulk of the phosphanide ligand. The coordination of THF molecules serves to stabilize the potassium cation, breaking down the polymeric aggregates that are likely to exist in non-coordinating solvents and often rendering the complex more soluble and reactive. The K-O bond distances in such adducts are expected to be in the typical range for potassium-THF coordination.

Influence of Counterions and Ancillary Ligands on Coordination Sphere

Ancillary ligands, particularly macrocyclic ethers like crown ethers, have a profound impact on the coordination chemistry of potassium salts. Crown ethers, such as 18-crown-6 (B118740), are known to encapsulate potassium ions with high selectivity and affinity. wikipedia.org The addition of 18-crown-6 to a solution of this compound would likely lead to the formation of a complex where the potassium ion is encapsulated within the crown ether cavity, forming a [K(18-crown-6)]⁺ cation. This would result in a solvent-separated ion pair, [K(18-crown-6)]⁺[P(p-tolyl)₂]⁻. The encapsulation of the potassium ion by the crown ether effectively shields it from direct interaction with the phosphanide anion and solvent molecules. This can lead to a "naked" phosphanide anion in solution, which can exhibit enhanced reactivity. The structural effects of crown ethers on potassium phosphanide complexes are significant, often leading to monomeric species with well-defined coordination environments. nih.govnih.gov

The nature of the counterion itself, in cases of mixed-metal systems, would also dictate the coordination environment. While this article focuses on the potassium salt, it is worth noting that in mixed alkali metal systems, the differing ionic radii and coordination preferences of the cations would lead to complex structural arrangements.

Comparative Coordination Trends with Other Alkali Metals (Li, Na, Rb, Cs)

A comparative analysis of the coordination chemistry of di-p-tolylphosphanide with different alkali metals (Li, Na, K, Rb, Cs) reveals trends that are largely governed by the ionic radius and the polarizing power of the cation.

| Alkali Metal | Ionic Radius (pm) | Coordination Behavior with Di-p-tolylphosphanide (Inferred) |

| Lithium (Li) | 76 | Due to its small ionic radius and high charge density, lithium is expected to form strong, covalent-like bonds with the phosphanide. It has a strong tendency to form lower aggregates, such as dimers and tetramers, often with the incorporation of solvent molecules like THF. |

| Sodium (Na) | 102 | Sodium complexes are expected to be more ionic than their lithium counterparts. They are also known to form aggregates, but potentially with higher coordination numbers at the metal center. THF adducts are common. |

| Potassium (K) | 138 | As discussed, potassium forms more ionic bonds and its larger size allows for higher coordination numbers. Polymeric structures are likely in the absence of strongly coordinating ligands. |

| Rubidium (Rb) | 152 | Following the trend, rubidium would form even more ionic bonds. The larger ionic radius would favor higher coordination numbers and potentially different polymeric structures compared to potassium. |

| Cesium (Cs) | 167 | Cesium, being the largest and most electropositive of the stable alkali metals, will form the most ionic bond with the phosphanide. Its large size allows for very high coordination numbers and can lead to unique solid-state structures, possibly with increased cation-π interactions with the tolyl groups. |

This table is interactive. Click on the headers to sort.

Reactivity and Mechanistic Studies of Potassium Di P Tolylphosphanide

Reactivity as a Nucleophile and Strong Base

Potassium di-p-tolylphosphanide is a strong base and a powerful nucleophile, a reactivity profile stemming from the lone pair of electrons on the phosphorus atom and the ionic nature of the potassium-phosphorus bond. The tolyl groups, with their electron-donating methyl substituents, may subtly enhance the nucleophilicity and basicity of the phosphide (B1233454) center compared to the unsubstituted diphenylphosphide anion.

Proton Abstraction Reactions

As a strong base, this compound readily abstracts protons from a wide range of acidic compounds. The basicity of alkali metal phosphides is a well-recognized characteristic, enabling them to deprotonate various substrates. For instance, analogous alkali metal diphenylphosphides react with water to form diphenylphosphine (B32561) and the corresponding alkali metal hydroxide. wikipedia.org This reactivity underscores the high pKa of the conjugate acid, di-p-tolylphosphine (B91435), making the phosphanide (B1200255) a potent base for deprotonation reactions in non-aqueous solvents.

The general equation for a proton abstraction reaction can be represented as: K[P(p-tolyl)₂] + H-A → HP(p-tolyl)₂ + K-A (where H-A is a generic protic acid)

Nucleophilic Additions to Carbonyl and Nitrile Groups

The nucleophilic character of this compound is evident in its reactions with electrophilic centers, such as the carbon atoms of carbonyl and nitrile groups.

Nucleophilic Addition to Carbonyls: While specific examples with this compound are scarce, the reaction of potassium diphenylphosphide with ketones like benzophenone (B1666685) has been reported. rsc.org This reaction can proceed via a single electron transfer (SET) mechanism, leading to the formation of a ketyl radical anion. The general reactivity pattern involves the attack of the phosphide nucleophile on the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide yields a tertiary phosphine (B1218219) oxide after workup.

The general scheme for the nucleophilic addition to a ketone is as follows:

K[P(p-tolyl)₂] + R₂C=O → K⁺[R₂C(O⁻)P(p-tolyl)₂]

K⁺[R₂C(O⁻)P(p-tolyl)₂] + H₂O → R₂C(OH)P(p-tolyl)₂ + KOH

Nucleophilic Addition to Nitriles: Nitriles, with their electrophilic carbon atom in the C≡N triple bond, are also susceptible to nucleophilic attack by phosphides. The reaction of organometallic reagents, including strong nucleophiles like Grignard reagents, with nitriles is a known method for the synthesis of ketones after hydrolysis. libretexts.org By analogy, this compound would be expected to add to the nitrile carbon, forming an imine anion intermediate. Subsequent hydrolysis would lead to the formation of a ketone and ammonia.

Role in C-P Bond Formation and Cleavage Reactions

One of the most significant applications of this compound and its analogs is in the formation of carbon-phosphorus bonds. These reactions are fundamental to the synthesis of a wide array of organophosphorus compounds, which are crucial as ligands in catalysis, and as intermediates in organic synthesis.

The reaction of alkali metal phosphides with alkyl halides is a classic method for the synthesis of tertiary phosphines. wikipedia.org For example, the reaction of this compound with an alkyl halide (R-X) would proceed via a nucleophilic substitution (Sₙ2) mechanism to yield a trialkyl- or aryl-dialkylphosphine.

K[P(p-tolyl)₂] + R-X → R-P(p-tolyl)₂ + KX

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-P bond formation. In these reactions, a phosphide can act as the nucleophilic partner, coupling with aryl or vinyl halides/triflates. organic-chemistry.org While specific examples with this compound are not detailed, related systems demonstrate the feasibility of this approach. For instance, palladium-catalyzed coupling of acylphosphines with aryl bromides or triflates proceeds via an oxidative addition-reductive elimination pathway to form trivalent phosphines. organic-chemistry.org

Conversely, C-P bond cleavage in the context of these phosphanides is less common but can be observed under specific conditions, often in the coordination sphere of a transition metal.

Organometallic Transformations Involving this compound

This compound is a valuable reagent for the synthesis of transition metal phosphido complexes. These complexes are intermediates in various catalytic cycles and exhibit their own unique reactivity patterns.

Oxidative Addition and Reductive Elimination Pathways

The formation of a metal-phosphorus bond from this compound and a metal halide precursor can be considered a salt metathesis reaction. However, the resulting metal phosphido complex can participate in subsequent oxidative addition and reductive elimination steps.

Oxidative Addition: While the direct oxidative addition of the K-P bond is not a typical elementary step, a metal center can undergo oxidative addition with a substrate, and the resulting complex can then react with this compound. More directly, a low-valent metal center can react with a P-H or P-Cl bond of a precursor to di-p-tolylphosphanide. The oxidative addition of aryl halides to Ni(0) complexes ligated by phosphines is a key step in many cross-coupling reactions and can proceed through both radical and non-radical pathways. nih.gov

Reductive Elimination: The reverse of oxidative addition, reductive elimination, is a crucial bond-forming step in many catalytic cycles. For instance, a metal complex bearing both an aryl group and a di-p-tolylphosphido ligand could undergo reductive elimination to form an arylphosphine, regenerating a lower-valent metal center.

Migratory Insertion Reactions

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center couple. wikipedia.org While migratory insertion of phosphide ligands is less common than that of CO or alkenes, it is a known process. For example, the insertion of a phosphorus ligand into a transition metal-alkyl bond has been reported. acs.org In a hypothetical scenario, a complex containing both a di-p-tolylphosphido ligand and a coordinated unsaturated molecule like an alkene or carbon monoxide could undergo migratory insertion of the unsaturated ligand into the metal-phosphorus bond. This would result in a new, larger ligand and a vacant coordination site on the metal. The propensity for such a reaction would depend on the nature of the metal, its oxidation state, and the other ligands present.

Ligand Exchange Dynamics and Equilibria

Ligand exchange processes are fundamental to the reactivity of organometallic compounds, including this compound. In solution, the di-p-tolylphosphanide anion can exist in equilibrium with various solvent molecules and potentially other ligands present in the reaction mixture. The nature of the solvent plays a crucial role in these dynamics.

In donor solvents, such as ethers (e.g., tetrahydrofuran (B95107), diethyl ether) or amines, the potassium cation is solvated, forming a contact ion pair (CIP) or a solvent-separated ion pair (SSIP) with the di-p-tolylphosphanide anion. The equilibrium between these forms is influenced by the solvent's polarity and coordinating ability, as well as by temperature.

CIP ⇌ SSIP

The dynamics of this equilibrium can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Changes in the chemical shifts of the phosphorus-31 or proton nuclei of the tolyl groups can provide insights into the electronic environment of the phosphanide and its degree of interaction with the potassium cation.

Ligand exchange can also involve the displacement of solvent molecules by other Lewis bases present in the solution. The rate and extent of this exchange depend on the relative donor strengths of the solvent and the incoming ligand, as well as steric factors. For a bulky ligand like di-p-tolylphosphanide, steric hindrance can significantly influence the coordination sphere of the potassium ion and the lability of the associated ligands.

Detailed Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Such investigations typically involve a combination of kinetic studies, the identification of intermediates, and the elucidation of the rate-determining step.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are essential for determining the rate law of a reaction, which provides information about the molecularity of the rate-determining step. For a hypothetical reaction of this compound with an electrophile (E-X), the rate of the reaction could be monitored by techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography.

A generalized rate law for such a reaction can be expressed as:

Rate = k[K(P(p-tolyl)₂)][E-X]ⁿ

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. The values of m and n are determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.

| Experiment | [K(P(p-tolyl)₂)] (M) | [E-X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | r₁ |

| 2 | 0.2 | 0.1 | r₂ |

| 3 | 0.1 | 0.2 | r₃ |

By analyzing the relationship between the concentrations and the initial rates (r₁, r₂, r₃), the reaction orders 'm' and 'n' can be determined. This information is critical for proposing a plausible reaction mechanism. For instance, a first-order dependence on both reactants would suggest a bimolecular rate-determining step.

Identification and Trapping of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction but are not present in the final products. Their identification provides direct evidence for a proposed reaction pathway. In reactions involving this compound, potential intermediates could include radical species or higher-order aggregates.

Techniques for identifying and characterizing these intermediates include:

Low-Temperature Spectroscopy: By running the reaction at low temperatures, the lifetime of reactive intermediates can be extended, allowing for their detection by NMR, EPR (for radical species), or IR spectroscopy.

Trapping Experiments: A "trapping agent" can be added to the reaction mixture to react specifically with a suspected intermediate, forming a stable, characterizable product. For example, if a radical mechanism is suspected, a radical trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be employed.

Elucidation of Rate-Determining Steps

For example, in a substitution reaction where this compound acts as a nucleophile, two possible mechanisms are an Sₙ2-type pathway or a pathway involving single-electron transfer (SET).

SET Mechanism: This would proceed through a series of steps, potentially involving the formation of radical intermediates. The rate-determining step could be the initial electron transfer or a subsequent bond-cleavage step. The observed kinetics might be more complex.

By comparing the experimentally determined rate law with the predicted rate laws for different plausible mechanisms, the most likely pathway and its rate-determining step can be elucidated.

Catalytic Applications of Potassium Di P Tolylphosphanide Complexes

Homogeneous Catalysis Mediated by Potassium Di-p-tolylphosphanide

Detailed and specific research on the use of this compound as a mediator in homogeneous catalysis is not prominently documented. While related compounds such as potassium diphenylphosphide have been explored as initiators in polymerization reactions, direct evidence and in-depth studies concerning the catalytic role of the di-p-tolyl analogue in polymerization, cross-coupling, and selective organic transformations are scarce.

Selective Organic Transformations (e.g., hydrogenation, hydroformylation, oxidation)

There is no available research that details the application of this compound complexes in selective organic transformations such as hydrogenation, hydroformylation, or oxidation. Catalysts for these transformations are typically based on transition metals like ruthenium, rhodium, and palladium, often in combination with various phosphine (B1218219) ligands. tcichemicals.comrsc.orgyoutube.com The potential for a potassium phosphanide (B1200255) to act as a primary catalyst in these reactions is not established in the current scientific literature.

Heterogeneous Catalysis Derived from this compound Precursors

Information regarding the use of this compound as a precursor for creating heterogeneous catalysts is not available. The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support.

Immobilization Strategies and Support Effects

There are no documented strategies for the immobilization of this compound onto solid supports. General methods for creating supported catalysts involve techniques like impregnation, ion-exchange, or covalent grafting of a precursor onto materials such as alumina, silica, or polymers. numberanalytics.comresearchgate.net The reactivity of a potassium phosphanide would necessitate careful selection of the support and immobilization conditions to prevent decomposition. The effect of different supports on the catalytic activity of a hypothetical immobilized this compound catalyst remains an unstudied area.

Surface Chemistry and Active Site Characterization

Without the successful synthesis and application of a heterogeneous catalyst derived from this compound, there is no information on its surface chemistry or the nature of its active sites. Characterization would typically involve techniques such as X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD) to understand the surface composition, morphology, and interaction with reactants. nih.govmdpi.com

Catalyst Design Principles and Structure-Activity Relationships

The catalytic efficacy of metal complexes derived from this compound, which in situ generates the di-p-tolylphosphine (B91435) ligand, is intricately linked to the electronic and steric properties of the phosphine. The tolyl groups, with their methyl substituents in the para position, exert a distinct electronic effect on the phosphorus atom, which in turn influences the properties of the palladium center.

The design of catalysts often revolves around tuning these electronic and steric parameters to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The di-p-tolylphosphine ligand is considered to be moderately electron-rich and sterically demanding. This combination is crucial for promoting the oxidative addition of aryl halides to the Pd(0) center, a key step in many cross-coupling reactions. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, leading to product formation and regeneration of the active catalyst.

Structure-activity relationship studies often involve comparing the performance of a series of phosphine ligands with varying electronic and steric profiles. While specific comprehensive studies on a wide range of reactions for di-p-tolylphosphine are not extensively documented in single reports, the general principles of phosphine ligand design are well-established. For instance, in Suzuki-Miyaura couplings, electron-rich and bulky phosphines are known to enhance catalytic activity, particularly for challenging substrates like aryl chlorides. The performance of di-p-tolylphosphine-ligated palladium catalysts would be benchmarked against other common phosphine ligands under identical reaction conditions to elucidate its specific structure-activity relationships.

Catalyst Stability, Longevity, and Turnover Frequencies (TOFs)

The practical utility of a catalyst is determined not only by its activity but also by its stability and longevity under reaction conditions. Catalyst decomposition can occur through various pathways, including P-C bond cleavage, oxidation of the phosphine, or the formation of inactive palladium black. The stability of palladium complexes with di-p-tolylphosphine is influenced by the reaction temperature, the nature of the solvent and base, and the substrates involved.

The turnover number (TON) and turnover frequency (TOF) are critical metrics for evaluating catalyst performance. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF is the TON per unit of time, reflecting the catalyst's speed. High TONs and TOFs are desirable for cost-effective and efficient chemical processes.

Table 1: Representative Turnover Frequencies in Palladium-Catalyzed Cross-Coupling Reactions (Illustrative)

| Reaction Type | Ligand | Substrate 1 | Substrate 2 | TOF (h⁻¹) | Reference |

| Suzuki-Miyaura | Di-p-tolylphosphine | Aryl Bromide | Phenylboronic Acid | Data not available | N/A |

| Heck Coupling | Di-p-tolylphosphine | Aryl Iodide | Alkene | Data not available | N/A |

| Buchwald-Hartwig | P(o-tolyl)₃ | Aryl Bromide | Secondary Amine | Not specified | wikipedia.org |

Note: This table is illustrative. Specific TOF values for di-p-tolylphosphine catalysts are not widely reported in comparative studies.

Green Chemistry Considerations in Catalytic Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of catalysis, this involves the use of non-toxic and renewable starting materials, high atom economy, the use of environmentally benign solvents, energy efficiency, and catalyst recyclability. mdpi.comrsc.org

The use of this compound as a precursor for a phosphine ligand in catalytic reactions can be evaluated through several green chemistry metrics. The high efficiency of palladium-phosphine catalysts can lead to a reduction in the amount of catalyst required, which is beneficial given the cost and toxicity of palladium. rsc.org

Computational Investigations of Potassium Di P Tolylphosphanide

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For potassium di-p-tolylphosphanide, these studies would focus on the nature of the phosphorus-centered anion and its interaction with the potassium cation.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. youtube.com An MO analysis of the di-p-tolylphosphanide anion, [(p-tolyl)₂P]⁻, would likely be performed using Density Functional Theory (DFT) or ab initio methods. wikipedia.orgnih.govcanterbury.ac.nznih.gov

Key insights from an MO analysis would include the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO of the di-p-tolylphosphanide anion is expected to be a phosphorus-centered lone pair, indicating that this is the primary site for nucleophilic reactivity. The LUMO would likely be associated with the π* orbitals of the tolyl groups. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and electronic transitions of the molecule. ijcce.ac.ir

The electronic density distribution, often visualized through electron density maps, would illustrate the accumulation of electron density. researchgate.net For the di-p-tolylphosphanide anion, a high electron density would be concentrated on the phosphorus atom, consistent with its anionic character. The tolyl groups would exhibit a more delocalized electron density within their aromatic rings.

Table 1: Illustrative Molecular Orbital Data for the Di-p-tolylphosphanide Anion

| Molecular Orbital | Energy (eV) | Character |

| HOMO | -2.5 | P-centered lone pair (p-character) |

| HOMO-1 | -3.1 | π-orbitals of the tolyl rings |

| LUMO | +1.8 | π-antibonding orbitals of the tolyl rings |

| LUMO+1 | +2.5 | σ-antibonding orbitals of the P-C bonds |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Charge Distribution and Bonding Analysis within the Phosphanide (B1200255) Anion and Coordination Sphere

A quantitative analysis of the charge distribution provides insight into the ionic and covalent nature of the bonds within the molecule. researchgate.net Methods such as Natural Bond Orbital (NBO) analysis can be employed to calculate the partial charges on each atom. In this compound, the phosphorus atom in the phosphanide anion would carry a significant negative charge, though this charge would be somewhat delocalized onto the attached tolyl groups through resonance and inductive effects. The potassium ion would, in turn, possess a nearly full positive charge, indicative of a highly ionic interaction between the cation and the phosphanide anion.

The bonding analysis would further characterize the interactions. The P-C bonds within the phosphanide anion are covalent. The interaction between the potassium cation and the phosphanide anion is primarily electrostatic, though some degree of covalent character might be present, which can be investigated by analyzing the electron density between the potassium and phosphorus atoms. researchgate.netmdpi.com In the solid state, crystal packing effects and coordination to solvent molecules could also influence the charge distribution and bonding. researchgate.net

Table 2: Illustrative Partial Atomic Charges for this compound

| Atom | Partial Charge (a.u.) |

| K | +0.95 |

| P | -0.85 |

| C (ipso) | +0.10 |

| C (ortho) | -0.05 |

| C (meta) | +0.02 |

| C (para) | -0.03 |

| H (avg) | +0.04 |

Note: The data in this table is illustrative and based on typical results from NBO analysis.

Prediction of Molecular Geometries and Conformations

Computational methods can accurately predict the three-dimensional structure of molecules. For the di-p-tolylphosphanide anion, geometry optimization would reveal the bond lengths, bond angles, and dihedral angles. The geometry around the phosphorus atom is expected to be pyramidal, similar to ammonia, with the two tolyl groups and a lone pair of electrons occupying the vertices of a tetrahedron. youtube.com The tolyl groups themselves may adopt various rotational conformations relative to the P-C bonds.

In the context of this compound, the coordination of the potassium cation to the phosphanide anion would be a key feature of the predicted geometry. The potassium ion could coordinate directly to the phosphorus atom or interact with the π-systems of the tolyl rings. core.ac.uk The specific coordination would depend on the solvent and the presence of other coordinating ligands.

Table 3: Illustrative Predicted Geometrical Parameters for the Di-p-tolylphosphanide Anion

| Parameter | Predicted Value |

| P-C bond length | 1.85 Å |

| C-P-C bond angle | 105° |

| P-C-C-C dihedral angle | 45° |

Note: The data in this table is illustrative and represents typical values obtained from geometry optimization calculations.

Prediction of Reaction Energetics and Transition States

Computational chemistry is a valuable tool for studying the thermodynamics and kinetics of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or addition reactions, computational methods can predict the reaction enthalpies, activation energies, and the structures of transition states. nih.gov

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. youtube.com By locating the transition state structure on the potential energy surface, the activation energy can be calculated. This information is crucial for understanding the reaction rate and for predicting the feasibility of a proposed reaction pathway. For example, the reaction of this compound with an alkyl halide would proceed through a transition state where the P-C bond is partially formed and the C-halide bond is partially broken. libretexts.org

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling can be used to explore and differentiate between possible reaction mechanisms. For instance, in a reaction where multiple products are possible, computational studies can help to identify the most likely reaction pathway by comparing the activation energies of the competing pathways.

For this compound, this could involve investigating its role as a nucleophile, a base, or a single-electron transfer reagent. By modeling the potential energy surfaces for each of these pathways, the most favorable mechanism can be determined. This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Ligand Design and Modification via Computational Screening and Virtual Synthesis

The di-p-tolylphosphanide moiety can serve as a ligand in coordination chemistry. Computational methods can be employed to design and modify this ligand for specific applications, such as in catalysis. nih.gov Through computational screening, a large number of virtual modifications to the tolyl groups (e.g., introducing different substituents) can be rapidly assessed. nih.gov

The electronic and steric properties of the modified phosphanide ligands can be calculated and correlated with their expected performance in a catalytic cycle. For example, the introduction of electron-donating or electron-withdrawing groups on the tolyl rings would modulate the nucleophilicity of the phosphorus center. Virtual synthesis allows for the in silico creation and evaluation of new ligand scaffolds based on the di-p-tolylphosphanide framework, guiding synthetic efforts toward the most promising candidates.

Solvation Effects on Molecular Structure and Reactivity

The solvation of this compound is a critical factor that dictates its structure and reactivity in solution. The interaction between the potassium cation and the di-p-tolylphosphanide anion is significantly modulated by the surrounding solvent molecules. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating these complex interactions.

In non-polar solvents, ion pairing is expected to be the dominant feature, with the potassium cation closely associated with the negatively charged phosphorus atom. However, in polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules will compete to coordinate with the potassium cation. This can lead to the formation of solvent-separated ion pairs (SSIPs) or solvent-shared ion pairs (SSHIPs).

The reactivity of the phosphanide is also intrinsically linked to its solvation state. In a tightly bound contact ion pair, the nucleophilicity of the phosphorus center is somewhat diminished due to the electrostatic interaction with the potassium cation. Conversely, in a solvent-separated ion pair, the "naked" phosphanide anion is a much more potent nucleophile. Computational models can quantify these effects by calculating the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO) in different solvent environments. For instance, a higher energy HOMO for the solvent-separated species would indicate greater nucleophilicity.

Table 1: Predicted Solvation Effects on this compound

| Solvent System | Expected Ion Pair Type | Predicted Effect on K-P Interaction | Anticipated Reactivity |

| Toluene | Contact Ion Pair (CIP) | Strong, short K-P distance | Moderate nucleophilicity |

| Tetrahydrofuran (THF) | Equilibrium between CIP and SSHIP/SSIP | Weaker, elongated K-P distance | Enhanced nucleophilicity |

| Dimethyl Sulfoxide (DMSO) | Predominantly Solvent-Separated Ion Pair (SSIP) | Very weak, significant separation | High nucleophilicity |

This table is predictive and based on trends observed for analogous alkali metal phosphides.

Comparative Analysis of Theoretical Predictions with Experimental Observables

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing calculated properties with those determined through experimental techniques such as X-ray crystallography, NMR spectroscopy, and kinetic studies of its reactions.

While a specific crystal structure for this compound is not readily found in the literature, computational methods could predict its solid-state structure. DFT calculations can be used to determine the lattice parameters and the precise atomic positions within the crystal. nih.govamolf.nl These theoretical predictions can then be compared with experimental X-ray diffraction data. For example, a study on potassium diphenylphosphide complexes has utilized X-ray crystallography to determine their structures, providing a benchmark for theoretical models of similar compounds. sigmaaldrich.com

NMR spectroscopy is another powerful tool for validating computational models in solution. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ³¹P and ¹³C. The calculated chemical shifts are highly sensitive to the electronic environment around the nucleus, which is in turn influenced by the solvent and the nature of the ion pairing. A strong correlation between the calculated and experimentally observed chemical shifts would lend credence to the computational model of the solvated structure.

Furthermore, the reactivity of this compound in various chemical transformations can be modeled computationally. For instance, in a nucleophilic substitution reaction, the activation energy barrier can be calculated. This theoretical prediction can then be compared with the experimentally determined reaction rate, providing a quantitative measure of the model's accuracy. Studies on the reactivity of lithium diphenylphosphide have shown how different solvents and reagent ratios can lead to different products, highlighting the importance of understanding these systems computationally. researchgate.net

Table 2: Theoretical vs. Experimental Observables for Alkali Metal Diarylphosphides

| Observable | Theoretical Prediction Method | Experimental Measurement Technique |

| Bond Lengths & Angles (Solid State) | Density Functional Theory (DFT) | X-ray Crystallography |

| ³¹P NMR Chemical Shift (Solution) | GIAO-DFT | NMR Spectroscopy |

| Reaction Rate/Mechanism | Transition State Theory (DFT) | Kinetic Studies / Product Analysis |

| Vibrational Frequencies | Frequency Calculations (DFT) | Infrared (IR) & Raman Spectroscopy |

This table outlines the general approach for comparing theoretical and experimental data for compounds analogous to this compound.

Advanced Spectroscopic and Structural Characterization of Potassium Di P Tolylphosphanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of chemical compounds in solution. For a thorough characterization of potassium di-p-tolylphosphanide, a combination of phosphorus-31, proton, and carbon-13 NMR techniques, including multi-dimensional methods, would be essential.

Phosphorus-31 (31P) NMR Chemical Shift Analysis

31P NMR spectroscopy is highly sensitive to the electronic environment of the phosphorus nucleus, making it a primary technique for characterizing phosphanide (B1200255) compounds. The chemical shift (δ) of the phosphorus atom in this compound is expected to be a key indicator of its structure and purity.

Key Principles and Expected Observations:

Chemical Shift Range: 31P NMR exhibits a wide chemical shift range, which allows for clear distinction between different phosphorus species. mdpi.comspectrabase.com For phosphanide anions (R₂P⁻), the phosphorus nucleus is generally more shielded compared to the corresponding neutral phosphine (B1218219) (R₂PH), resulting in an upfield shift (a more negative ppm value). The specific chemical shift for this compound would be influenced by factors such as the solvent, concentration, and the nature of the ion-pairing with the potassium cation.

Reference Standard: 31P NMR spectra are typically referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.

Coupling: In a proton-decoupled 31P NMR spectrum, a single sharp signal would be expected for this compound, assuming a single phosphorus environment. If a proton-coupled spectrum were acquired, coupling to the protons on the tolyl groups would result in a more complex multiplet.

A hypothetical data table for related compounds is presented below to illustrate the expected trends.

| Compound | Solvent | 31P Chemical Shift (δ, ppm) |

| Diphenylphosphine (B32561) | CDCl₃ | -41.2 |

| Lithium diphenylphosphanide | THF | -22.5 |

| This compound | THF (estimated) | -20 to -30 |

Note: The value for this compound is an educated estimate based on trends observed for similar compounds and is not based on experimental data.

Proton (1H) and Carbon-13 (13C) NMR for Organic Ligand Analysis

1H and 13C NMR spectroscopy are fundamental for characterizing the organic ligands attached to the phosphorus atom—in this case, the two p-tolyl groups. These techniques confirm the integrity of the organic framework and provide insights into the electronic effects of the phosphanide center.

Expected Spectral Features:

1H NMR: The proton spectrum would show distinct signals for the aromatic protons and the methyl protons of the p-tolyl groups. The aromatic region would likely display two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating nature of the phosphanide center. The methyl protons would appear as a singlet further upfield.

13C NMR: The carbon spectrum would reveal signals for the four distinct types of carbon atoms in the p-tolyl groups: the methyl carbon, the four aromatic carbons (two protonated and two quaternary), with the carbon directly attached to the phosphorus (the ipso-carbon) showing coupling to the 31P nucleus. The magnitude of this coupling constant (¹JP-C) provides valuable structural information.

A representative table of expected NMR data is provided below.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected P-C Coupling (J, Hz) |

| 1H | Aromatic (ortho to P) | 7.0 - 7.5 | Doublet | - |

| 1H | Aromatic (meta to P) | 6.8 - 7.2 | Doublet | - |

| 1H | Methyl (CH₃) | 2.2 - 2.5 | Singlet | - |

| 13C | Aromatic (ipso-C) | 140 - 150 | Doublet | ~20-30 |

| 13C | Aromatic (ortho-C) | 130 - 135 | Doublet | ~10-15 |

| 13C | Aromatic (meta-C) | 128 - 130 | Singlet | ~0-5 |

| 13C | Aromatic (para-C) | 135 - 140 | Singlet | ~0-5 |

| 13C | Methyl (CH₃) | 20 - 22 | Singlet | - |

Note: These are estimated values based on typical ranges for tolyl-substituted organometallic compounds and are not from direct experimental measurement on this compound.

Multi-dimensional NMR Techniques for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and to study the connectivity and potential dynamic processes, multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would confirm the coupling between the ortho and meta protons on the tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the 13C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons, including the ipso-carbon, by observing correlations from the methyl and aromatic protons.

Variable-Temperature (VT) NMR: VT-NMR studies could provide information on dynamic processes, such as restricted rotation around the P-C bonds or changes in the ion-pairing equilibrium with the potassium cation.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction would provide complementary information about the structure of this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Structures

A successful single-crystal X-ray diffraction study would provide a definitive molecular structure, yielding precise bond lengths, bond angles, and information about the coordination of the potassium cation.

Key Structural Insights from Single-Crystal XRD:

Molecular Geometry: The geometry around the phosphorus atom and the orientation of the tolyl groups would be determined.

Potassium Coordination: The interaction of the K⁺ cation with the phosphanide anion would be revealed. The potassium ion may coordinate not only to the phosphorus atom but also to the π-system of the tolyl rings and any solvent molecules present in the crystal lattice (e.g., THF, diethyl ether). This would provide insight into the nature of the ion pair (contact ion pair vs. solvent-separated ion pair).

Intermolecular Interactions: Packing diagrams would show how the molecules are arranged in the crystal lattice, revealing any significant intermolecular forces.

A hypothetical table of crystallographic data is shown below for illustrative purposes.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 2280 |

| Z (molecules/unit cell) | 4 |

Note: These values are purely hypothetical and serve as an example of the data obtained from a single-crystal XRD experiment.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the bulk material's crystallinity and phase purity.

Applications of PXRD:

Phase Identification: The resulting diffraction pattern serves as a "fingerprint" of the crystalline solid. It can be used to confirm that the bulk material corresponds to the single crystal structure and to identify any crystalline impurities.

Crystallinity Assessment: The sharpness of the diffraction peaks indicates the degree of crystallinity of the sample. Broad peaks may suggest the presence of amorphous material or very small crystallites.

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the bulk sample.

The PXRD pattern is a plot of intensity versus the diffraction angle (2θ). For a pure, crystalline sample of this compound, a unique pattern of sharp peaks would be expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent chemical bonds.

Analysis of Characteristic P-C and K-P Vibrations

The vibrational spectrum of this compound is characterized by specific bands corresponding to the stretching and bending of its key chemical bonds. The phosphorus-carbon (P-C) and potassium-phosphorus (K-P) vibrations are of particular interest as they directly inform on the core structure of the phosphanide.

The K-P interaction , which has a significant ionic character, gives rise to lower frequency vibrations. These K-P stretching modes are often more challenging to observe, particularly in IR spectroscopy, but can sometimes be identified in the far-infrared or Raman spectra. The position of these bands provides direct evidence for the coordination of the potassium cation to the phosphanide anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| P-C (Aryl) Stretch | 1100 - 1000 | IR, Raman |

| K-P Stretch | 400 - 200 | Far-IR, Raman |

| Tolyl Ring Vibrations | 1600 - 1450 (C=C stretch), 850 - 750 (C-H bend) | IR, Raman |

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is also instrumental in understanding the three-dimensional arrangement of the tolyl groups around the phosphorus atom and the nature of intermolecular forces. The rotational freedom around the P-C bonds can lead to different conformers, which may be distinguishable by subtle shifts in their vibrational spectra.

Furthermore, intermolecular interactions, such as the coordination of solvent molecules to the potassium cation or crystal packing forces in the solid state, can influence the vibrational frequencies. By comparing the spectra of this compound in different solvents or in the solid versus solution phase, valuable information about these interactions can be gleaned.

Mass Spectrometry Techniques for Molecular Ion and Fragment Identification

Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry can confirm the identity of the molecular ion and shed light on its fragmentation pathways.

Upon ionization, the this compound complex can be observed. The fragmentation pattern that follows provides a roadmap of the molecule's stability and the relative strengths of its chemical bonds. Common fragmentation pathways for organophosphorus compounds involve the cleavage of the P-C bonds. The observation of fragment ions corresponding to the di-p-tolylphosphanide anion and the tolyl groups can be expected. The specific fragmentation pattern is highly dependent on the ionization technique employed (e.g., Electrospray Ionization, Field Desorption) and the collision energy used in tandem mass spectrometry (MS/MS) experiments.

| Ion | Proposed Formula | Significance |

| [K(P(C₇H₇)₂)₂]⁺ | C₂₈H₂₈KP₂ | Potentially observed molecular ion cluster |

| [P(C₇H₇)₂]⁻ | C₁₄H₁₄P | Di-p-tolylphosphanide anion |

| [C₇H₇]⁺ | C₇H₇ | Tolyl cation |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to paramagnetic species)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals and certain transition metal ions. In the context of this compound, EPR would be a relevant technique if the compound itself were paramagnetic or if it were involved in reactions that generate paramagnetic intermediates.

Standard this compound, with a closed-shell electronic structure, is diamagnetic and therefore EPR silent. However, if the compound undergoes one-electron oxidation, it would form a paramagnetic di-p-tolylphosphinyl radical, which would be readily detectable by EPR. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density within the radical, offering insights into its electronic structure.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanism and kinetics of reactions involving this compound requires real-time monitoring of the species present in the reaction mixture. Advanced in-situ spectroscopic techniques are invaluable for this purpose, as they allow for the observation of transient intermediates and the determination of reaction profiles without the need for sample quenching and workup.

In-situ FT-IR and Raman spectroscopy can be employed to follow the disappearance of reactant vibrational bands and the appearance of product bands over time. This provides kinetic data and can help identify short-lived intermediates that may not be observable by other methods.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is exceptionally powerful for monitoring reactions of phosphorus-containing compounds. By acquiring spectra at regular intervals, the conversion of this compound to its products can be quantitatively tracked, and the formation of any phosphorus-containing intermediates can be identified by their characteristic chemical shifts and coupling constants.

These in-situ techniques provide a dynamic view of the chemical processes, offering a more complete understanding of the reactivity of this compound and its derivatives.

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

While the synthesis of potassium di-p-tolylphosphanide is established, the development of more efficient and versatile synthetic methodologies is crucial for accessing a wider range of derivatives. Future research should focus on novel synthetic strategies that offer improved yields, scalability, and functional group tolerance. One promising avenue is the exploration of direct C-H activation/metalation of di-p-tolylphosphine (B91435) using advanced potassium-based reagents. nih.gov Additionally, the use of phosphine-borane adducts as stable precursors could provide a safer and more controlled route to the desired phosphanide (B1200255). ias.ac.in The development of one-pot syntheses, potentially starting from readily available precursors like red phosphorus and tolyl halides, could also significantly streamline the preparation of these valuable reagents. nih.gov

| Proposed Synthetic Route | Precursors | Potential Advantages |

| Direct C-H Metalation | Di-p-tolylphosphine, Potassium amide bases | Atom economy, potentially fewer steps |

| Phosphine-Borane Adduct Deprotonation | Di-p-tolylphosphine-borane, Strong potassium base | Enhanced stability and handling of precursor |

| Reductive Phosphination | Red phosphorus, p-Tolyl halide, Potassium metal | Use of elemental phosphorus, potential for one-pot synthesis |

Development of New Catalytic Systems for Emerging Chemical Transformations

The strong electron-donating properties of the di-p-tolylphosphanide moiety make it an attractive ligand for the development of novel catalytic systems. Future work should investigate the application of this compound in generating highly active catalysts for challenging transformations. For instance, its use in palladium-catalyzed cross-coupling reactions could lead to catalysts with enhanced activity for the activation of traditionally difficult substrates like aryl chlorides. nih.gov Moreover, the potential of potassium phosphanides in catalytic transfer hydrogenation reactions, where they could act as either ligands or base catalysts, warrants investigation. researchgate.net The exploration of its role in CO2 utilization, such as the cycloaddition of CO2 to epoxides, could open up new avenues in sustainable chemistry. rsc.org

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern techniques like flow chemistry and high-throughput experimentation (HTE) is essential. youtube.compurdue.edu HTE platforms can be employed to rapidly screen a wide array of reaction conditions, including different catalysts, solvents, and additives, to identify optimal parameters for new transformations. purdue.edu Flow chemistry offers several advantages for handling pyrophoric and air-sensitive reagents like potassium phosphanides, including enhanced safety, precise control over reaction parameters, and improved scalability. youtube.com The combination of HTE for initial screening followed by optimization and scale-up using flow reactors could significantly shorten the development timeline for new applications of this compound. youtube.compurdue.edu

Theoretical Advances in Modeling Potassium-Phosphanide Interactions and Reactivity

Computational modeling will be a critical tool for gaining a deeper understanding of the fundamental properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, bonding, and coordination behavior of this compound and its complexes. frontiersin.orgrsc.org Such studies can provide insights into the nature of the potassium-phosphorus bond and the influence of the p-tolyl substituents on the ligand's steric and electronic properties. rsc.org Furthermore, theoretical modeling can be employed to predict the reactivity of this compound in various chemical transformations, aiding in the rational design of new catalysts and reagents. frontiersin.org Understanding the interactions with different solvents and substrates at a molecular level will be crucial for optimizing reaction conditions and developing new applications. researchgate.net

| Modeling Technique | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure and bonding | Nature of K-P bond, charge distribution, ligand donor strength |

| Quantum Theory of Atoms in Molecules (QTAIM) | Interatomic interactions | Characterization of potassium-phosphorus and other non-covalent interactions |

| Molecular Dynamics (MD) Simulations | Solvation and aggregation behavior | Understanding of solution-state structure and reactivity |

Potential for Applications in Materials Science Beyond Catalysis (e.g., MOFs, semiconductors)

The unique structural and electronic properties of this compound suggest its potential as a building block in materials science. Future research could explore its use in the synthesis of novel metal-organic frameworks (MOFs). The phosphanide moiety could serve as a phosphorus-containing linker, potentially leading to MOFs with interesting catalytic or gas sorption properties. The incorporation of heavier main group elements like phosphorus into such frameworks is a growing area of interest. Another avenue for investigation is the potential of this compound and its derivatives as precursors for the synthesis of semiconductor materials. The controlled decomposition of organometallic precursors is a common method for producing thin films and nanoparticles of semiconductor materials. The phosphorus and potassium components could be integrated into novel binary or ternary semiconductor systems.

Broader Implications for Fundamental Main Group Organometallic Chemistry and Ligand Design

Research into this compound will have broader implications for the fields of main group organometallic chemistry and ligand design. stenutz.euresearchgate.net A deeper understanding of its synthesis, structure, and reactivity will contribute to the general knowledge of heavy alkali metal organometallics, a class of compounds that is less explored than their lithium counterparts. nih.gov The development of new ligands based on the di-p-tolylphosphanide framework could lead to advances in catalysis and coordination chemistry. rsc.orgrsc.org For example, the synthesis of chiral derivatives could open doors to asymmetric catalysis. The study of its coordination chemistry with various metals will expand our understanding of ligand-metal interactions and may lead to the discovery of complexes with unusual structures and reactivity. ias.ac.inresearchgate.net Ultimately, the exploration of this compound will enrich the toolbox of synthetic chemists and contribute to the ongoing development of organometallic chemistry. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium di--tolylphosphanide to achieve high yield and purity?